Cas no 852569-37-0 (2-Iodo-4-nitro-5-(trifluoromethyl)aniline)

2-Iodo-4-nitro-5-(trifluoromethyl)aniline structure
852569-37-0 structure
Product name:2-Iodo-4-nitro-5-(trifluoromethyl)aniline
CAS No:852569-37-0
MF:C7H4F3IN2O2
MW:332.018544197083
MDL:MFCD12922673
CID:3047291
PubChem ID:45588271

2-Iodo-4-nitro-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
    • J-509711
    • SB82907
    • SCHEMBL979706
    • SY292172
    • AKOS005072438
    • 2-iodo-4-nitro-5-trifluoromethyl-phenylamine
    • DTXSID201252852
    • 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
    • 852569-37-0
    • ED-0070
    • MFCD12922673
    • MDL: MFCD12922673
    • Inchi: InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2
    • InChI Key: LIFWKVXKKCOJPY-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F

Computed Properties

  • Exact Mass: 331.92696g/mol
  • Monoisotopic Mass: 331.92696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: 2.6

2-Iodo-4-nitro-5-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
ED-0070-25G
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
25g
£1980.00 2025-02-08
Key Organics Ltd
ED-0070-1MG
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
1mg
£28.00 2025-02-08
Key Organics Ltd
ED-0070-5MG
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
5mg
£35.00 2025-02-08
Key Organics Ltd
ED-0070-1G
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
1g
£165.00 2025-02-08
Key Organics Ltd
ED-0070-5G
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
5g
£495.00 2025-02-08
Key Organics Ltd
ED-0070-10G
2-iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
10g
£941.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048614-1g
2-Iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
1g
4681CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537277-5g
2-Iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 98%
5g
¥7160.00 2024-07-28
eNovation Chemicals LLC
Y1198483-5g
2-Iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 95%
5g
$890 2025-02-22
A2B Chem LLC
AI81851-1g
2-Iodo-4-nitro-5-(trifluoromethyl)aniline
852569-37-0 >95%
1g
$396.00 2023-12-30

Additional information on 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Professional Introduction to 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS No. 852569-37-0)

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 852569-37-0, features a benzene ring substituted with an iodine atom, a nitro group, and a trifluoromethyl group, making it a versatile intermediate in synthetic chemistry. The presence of these functional groups imparts distinct reactivity and electronic characteristics, which are highly valuable for the development of novel chemical entities.

The significance of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline lies in its potential applications across multiple domains. In pharmaceutical research, this compound serves as a crucial building block for synthesizing more complex molecules. Its iodine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in the construction of biaryl structures found in many active pharmaceutical ingredients (APIs). Additionally, the nitro and trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for drug development.

In recent years, there has been a surge in research focused on the development of advanced materials, particularly those with tailored electronic properties. The electron-withdrawing nature of the nitro group and the electron-donating effect of the trifluoromethyl group create a balance that makes 2-Iodo-4-nitro-5-(trifluoromethyl)aniline an excellent precursor for organic semiconductors and optoelectronic materials. These materials are essential in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other cutting-edge technologies. The compound's ability to undergo selective modifications allows researchers to fine-tune its properties for specific applications, thereby driving innovation in this rapidly evolving field.

The synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline involves a multi-step process that requires precise control over reaction conditions. Typically, it is prepared by nitration of an appropriate precursor followed by halogenation and subsequent functional group manipulation. The use of advanced synthetic techniques, such as flow chemistry or catalytic methods, can improve yield and purity, making the compound more accessible for industrial applications. Recent advancements in green chemistry have also led to the exploration of more sustainable synthetic routes, reducing waste and energy consumption without compromising efficiency.

The role of computational chemistry in understanding the reactivity and properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline cannot be overstated. Molecular modeling studies have provided valuable insights into how different substituents influence electronic distributions and intermolecular interactions. These insights are critical for designing experiments that maximize yield and minimize unwanted side reactions. By leveraging computational tools, researchers can predict the behavior of this compound under various conditions, thereby accelerating the discovery process.

In conclusion, 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS No. 852569-37-0) is a multifaceted compound with broad applications in pharmaceuticals and advanced materials. Its unique structure enables it to serve as a key intermediate in synthetic chemistry, while its functional groups offer opportunities for further innovation. As research continues to evolve, the demand for high-quality intermediates like this one is expected to grow, driving further advancements in both academic and industrial settings.

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(CAS:852569-37-0)2-Iodo-4-nitro-5-(trifluoromethyl)aniline
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